- Electrochemical conversion of lignin to short-chain carboxylic acidsGreen Chemistry, 2023, 25(8), 3127-3136,
Cas no 79-09-4 (propanoic acid)
propanoic acid structure
propanoic acid
propanoic acid Properties
Names and Identifiers
-
- Propionic acid
- CARBOXYETHANE
- CARBOXYLIC ACID C3
- ETHANECARBOXYLIC ACID
- ETHYLFORMIC ACID
- FEMA 2924
- METHYL ACETIC ACID
- PROPANOIC ACID
- PROPANYL ACID
- PROPIONATE ION CHROMATOGRAPHY STANDARD
- PROPRIONIC ACID
- RARECHEM AL BO 0158
- TRIANOIC ACID
- Acide propionique
- acidepropionique[french]
- Adofeed
- Antischim B
- Trianoic acid (Propionic)
- Propionic acid (6CI, 8CI)
- Luprosil
- Metacetonic acid
- Methylacetic acid
- MonoProp
- Propcorn
- Propkorn
- Prozoin
- Pseudoacetic acid
- Toxi-Check
- +Expand
-
- MFCD00002756
- XBDQKXXYIPTUBI-UHFFFAOYSA-N
- 1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)
- O=C(CC)O
- 506071
Computed Properties
- 74.03680
- 1
- 2
- 1
- 74.036779
- 5
- 40.2
- 0
- 0
- 0
- 0
- 0
- 1
- 0.3
- 0
- 37.3
Experimental Properties
- 0.48100
- 37.30000
- 7825
- n20/D 1.386(lit.)
- 37 g/100 mL
- 141 °C(lit.)
- −24-−23 °C (lit.)
- 2.4 mmHg ( 20 °C)
- Fahrenheit: 129.2 ° f
Celsius: 54 ° c - 2924 | PROPIONIC ACID
- organic solvents: soluble(lit.)
- Colorless oily liquid with pungent smell. [1]
- 2.5 (100g/l, H2O, 20℃)
- Stable. Incompatible with strong oxidizing agents. Flammable.
- It is miscible with water and can be miscible with ethanol, ether and chloroform. [15]
- Sensitive to humidity
- 4.86(at 25℃)
- 0.993 g/mL at 25 °C(lit.)
propanoic acid Security Information
- GHS05
- UE5950000
- 1
- 8
- S26-S36-S45-S23
- II
- II
- R34
- 8
- C
- UN 3463 8/PG 2
- H314
- P280,P305+P351+P338,P310
- dangerous
- 0-6°C
- II
- 10-34-37
- Danger
- Yes
- LD50 orally in rats: 4.29 g/kg (Smyth)
- 2.1-12%(V)
- 8
propanoic acid Customs Data
- 2915501000
-
China Customs Code:
2915501000
propanoic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Zinc iodide Solvents: Toluene ; 24 h, 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
Conversion of nitroalkanes into carboxylic acids via iodide catalysis in water
Chemical Communications (Cambridge,
2016,
52(5),
1013-1016
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetramethylammonium bromide , N-Hydroxyphthalimide , 2126887-24-7 Solvents: Acetonitrile ; 21 h, 50 °C
Reference
Structural Transformation of Porous Polyoxometalate Frameworks and Highly Efficient Biomimetic Aerobic Oxidation of Aliphatic Alcohols
ACS Catalysis,
2017,
7(10),
6573-6580
,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cerium(4+) Catalysts: (OC-6-22)-Diaquabis(2,9-dimethyl-1,10-phenanthroline-κN1,κN10)ruthenium(2+) Solvents: Water ; 60 min, 23 °C
Reference
A Highly Active and Robust Solid-Supported Polypyridylruthenium(II) Catalyst for the Oxidation of Alcohols and Alkenes by Cerium(IV) and Periodate in Water
Industrial & Engineering Chemistry Research,
2011,
50(21),
12288-12292
,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Methanol ; rt
Reference
α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids
Journal of Organic Chemistry,
2010,
75(13),
4648-4651
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Oleylamine , Lanthanum nitrate Solvents: Ethanol , Water ; 15 min, rt; 12 h, pH 9.5, 160 °C; 160 °C → rt
Reference
Family of Multifunctional Layered-Lanthanum Crystalline Nanowires with Hierarchical Pores: Hydrothermal Synthesis and Applications
Journal of the American Chemical Society,
2009,
131(46),
16953-16960
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinate(2-), triaconta-μ-carbonyltriacontacarbonyltriaconta-, cluster, sodium … (poly(diallyldimethylammonium chloride)-attached) Solvents: Water ; 24 h, 50 bar, 300 K
Reference
A water soluble nanostructured platinum(0) metal catalyst from platinum carbonyl molecular clusters: synthesis, characterization and application in the selective hydrogenations of olefins, ketones and aldehydes
Journal of Molecular Catalysis A: Chemical,
2007,
270(1-2),
117-122
,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: β-Cyclodextrin (ammonium derivative) , Rhodium trichloride trihydrate , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Water
Reference
Effect of cyclodextrins on the rhodium-catalyzed hydrogenation of unsaturated carboxylic acids in water
Comptes Rendus de l'Academie des Sciences,
1999,
2(5-6),
289-293
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium, dichloro[1-[(dimethylamino)methyl]-2-[(4-methylphenyl)thio]ferrocene-… Solvents: Acetone
Reference
Application of palladium ferrocenyl amine sulfide complexes in the hydrogenation of carbon-carbon double and triple bonds
Journal of Molecular Catalysis,
1992,
77(2),
125-34
,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane , Water
Reference
Structure of acyl complexes of palladium and regioselectivity of hydrocarboxylation of olefins
Neftekhimiya,
1988,
28(2),
200-2
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
Reference
Silicon hydrides and molybdenum(0) catalyst: a novel approach for conjugate reduction of α,β-unsaturated carbonyl compounds
Journal of Organic Chemistry,
1987,
52(12),
2576-80
,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium chloride , 1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ; 24 h, 1 atm, 70 °C
Reference
Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives
Green Chemistry,
2022,
24(17),
6511-6516
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Sulfuric acid , Palladium acetylacetonate , 2,2′-[1,2-Phenylenebis[methylene[(1,1-dimethylethyl)phosphinidene]]]bis[pyridine… Solvents: Water ; 40 bar, rt; 20 h, 100 °C
Reference
Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation
Angewandte Chemie,
2019,
58(40),
14365-14373
,
propanoic acid Raw materials
- Benzeneacetic acid, 4,5-dimethoxy-2-nitro-α-(1-oxopropoxy)-
- Benzyl Acrylate (Stabilized with 50ppm of MEHQ)
- H-DL-Abu-OH
- D(+)-Mannose
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- Lactate
- D(+)-Glucose
- D-Fructose
- D(+)-Xylose
- D-Galactose
- D-Glucuronic Acid
- D-Galacturonic acid
- Cellulose
- Lignin
- Hemicellulase
propanoic acid Preparation Products
- butanedioic acid (110-15-6)
- Maleic acid (110-16-7)
- Fumaric acid (110-17-8)
- 4-oxopentanoic acid (123-76-2)
- Pyruvic acid (127-17-3)
- propanedioic acid (141-82-2)
- Oxalic acid (144-62-7)
- Lactate (50-21-5)
- 5-Hydroxymethylfurfural (67-47-0)
- Malic acid (6915-15-7)
- Pyruvaldehyde (78-98-8)
- 2-hydroxyacetic acid (79-14-1)
- L(+)-Tartaric acid (87-69-4)
- Dihydroxyacetone (96-26-4)
propanoic acid Related Literature
-
Yiwen Cao,Shenjie Zhu,Lin Zhang,Qun Cui,Haiyan Wang Anal. Methods 2021 13 2989
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F. J. García-Alonso,R. González-Barrio,G. Martín-Pozuelo,N. Hidalgo,I. Navarro-González,D. Masuero,E. Soini,U. Vrhovsek,M. J. Periago Food Funct. 2017 8 3542
-
Brid Brosnan,Aidan Coffey,Elke K. Arendt,Ambrose Furey Anal. Methods 2014 6 5331
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Rajesh Malhotra,Tushar K. Dey,Swarup Dutta,Sourav Basu,Saumen Hajra Org. Biomol. Chem. 2014 12 6507
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Subrata Kumar Kundu,Rajadurai Vijay Solomon,Wenqiang Yang,Eric Walker,Osman Mamun,Jesse Q. Bond,Andreas Heyden Catal. Sci. Technol. 2021 11 6163
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Subrata Kumar Kundu,Rajadurai Vijay Solomon,Wenqiang Yang,Eric Walker,Osman Mamun,Jesse Q. Bond,Andreas Heyden Catal. Sci. Technol. 2021 11 6163
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Kristin Barkve Andersen,Marianne Glasius,Anders Feilberg Environ. Sci.: Processes Impacts 2014 16 1059
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Subrata Kundu,N. Nagapradeep,Balaram Mohapatra,Sourav Biswas,Sandeep Verma,Vadapalli Chandrasekhar CrystEngComm 2016 18 4807
-
9. Knudsen cell studies of the uptake of gaseous ammonia and amines onto C3–C7 solid dicarboxylic acidsMichelle C. Fairhurst,Michael J. Ezell,Barbara J. Finlayson-Pitts Phys. Chem. Chem. Phys. 2017 19 26296
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Miguel Badillo,Sepide Taleb,Taraneh Mokabber,Jan Rieck,Rebeca Castanedo,Gerardo Torres,Beatriz Noheda,Mónica Acuautla J. Mater. Chem. C 2023 11 1119
79-09-4 (propanoic acid) Related Products
- 302-84-1(DL-Serine)
- 7209-38-3(3,3'-(Piperazine-1,4-diyl)bis(propan-1-amine))
- 327-62-8(potassium propionate)
- 56-40-6(2-Aminoacetic acid)
- 57-85-2(testosterone propionate)
- 107-95-9(3-Aminopropanoic acid)
- 4075-81-4(Calcium Propionate)
- 19136-91-5(Propanoic-2,2-d2acid (9CI))
- 14770-51-5(Propanoic-2,2-d2 acid-d(9CI))
- 19448-61-4(Propanoic-d5 acid-d(9CI))